molecular formula C16H14N4O2S B1199749 1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea

1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea

Cat. No.: B1199749
M. Wt: 326.4 g/mol
InChI Key: RRCQAXBOKBNIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

  • Chemical Reactions and Synthesis Approaches :

    • Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, demonstrating the formation of various products including isoindigo and (3 Z )-3-[amino(4-methoxyphenyl)-methylidene]-1,3-dihydro-2 H -indol-2-one. This study highlights the reactivity of similar compounds under mildly basic conditions (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
  • Molecular Docking and Computational Studies :

    • A compound closely related to 1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea was synthesized and analyzed using computational quantum chemical studies by Mushtaque et al. (2016). They explored its configuration, energy, and chemical properties, providing insights into its molecular structure and potential reactivity (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
  • Biological Evaluation and Antioxidant Properties :

    • Raza et al. (2022) conducted a study on various thiourea derivatives, including 1-benzoyl-3-(4-methoxyphenyl)thiourea, assessing their antioxidant properties and enzyme inhibition activities. This research provides valuable data on the potential biological applications of these compounds (Raza, Sharif, Danish, ur Rehman, Budzianowski, & Maurin, 2022).
  • Cytotoxicity and Cell Cycle Analysis :

  • Development of Chiral Derivatizing Agents :

    • Péter et al. (1999) developed a chiral derivatizing agent using isothiocyanate, demonstrating its potential in resolving compounds with amino groups. Such research opens new avenues in chiral chemistry and pharmaceuticals (Péter, Péter, & Fülöp, 1999).
  • Structural Characterization in Crystallography :

    • Choi et al. (2010) characterized a compound structurally similar to this compound, emphasizing the importance of hydrogen bonding in crystal formation. This research aids in understanding the structural aspects of similar compounds (Choi, Shim, Han, Kang, & Sung, 2010).
  • Indole Derivatives Synthesis and Tuberculostatic Activity :

  • Biological Activities and DNA-Binding Studies :

    • Tahir et al. (2015) conducted DNA interaction studies on nitrosubstituted acylthioureas, assessing their antioxidant, cytotoxic, antibacterial, and antifungal activities. This research contributes to understanding the broader biological implications of thiourea derivatives (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C16H14N4O2S/c1-22-11-8-6-10(7-9-11)17-16(23)20-19-14-12-4-2-3-5-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,23)

InChI Key

RRCQAXBOKBNIDS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
Reactant of Route 2
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
Reactant of Route 3
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
Reactant of Route 4
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
Reactant of Route 5
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
Reactant of Route 6
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea

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